Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Analysis

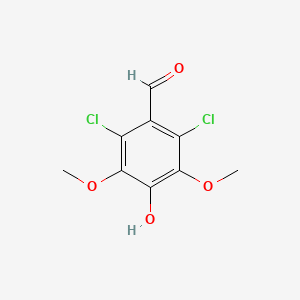

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as 2,6-dichloro-4-hydroxy-3,5-dimethoxybenzaldehyde. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for substituted benzaldehyde compounds, where the aldehyde functional group serves as the principal functional group, and substituents are numbered according to their positions relative to the aldehyde carbon. The systematic name accurately reflects the presence of two chlorine atoms at positions 2 and 6, one hydroxyl group at position 4, and two methoxy groups at positions 3 and 5 of the benzene ring.

The Chemical Abstracts Service registry number for this compound is consistently reported as 76330-06-8 across multiple authoritative chemical databases. This unique identifier provides unambiguous chemical identification and facilitates accurate literature searching and regulatory tracking. The Chemical Abstracts Service registry number assignment demonstrates the compound's recognition as a distinct chemical entity within the global chemical registry system. Additional verification of this registry number appears in specialized chemical databases, confirming its accuracy and widespread acceptance in the chemical community.

The compound's registration details indicate its formal recognition in chemical literature dating back several decades, with database entries showing consistent maintenance and updating of chemical information. The persistence of this Chemical Abstracts Service number across different database systems underscores the compound's established identity within chemical nomenclature systems and regulatory frameworks.

Synonyms and Alternative Naming Conventions in Chemical Databases

Chemical database analysis reveals several established synonyms and alternative naming conventions for 2,6-dichloro-4-hydroxy-3,5-dimethoxybenzaldehyde. The most widely recognized alternative name is 2,6-dichlorosyringaldehyde, which appears consistently across multiple chemical information systems. This shortened designation derives from the relationship to syringaldehyde, the parent compound without chlorine substitution, making it a practical reference name in organic chemistry literature.

Database searches identify additional systematic naming variations including "Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-" which represents the Chemical Abstracts Service index name format. This alternative construction places the base functional group name first, followed by substituent descriptions, consistent with Chemical Abstracts Service indexing conventions. The variation in naming format reflects different database indexing systems while maintaining chemical accuracy and specificity.

European chemical databases utilize the designation "2,6-Dichlor-4-hydroxy-3,5-dimethoxybenzaldehyd" in German nomenclature systems. French chemical literature employs "2,6-Dichloro-4-hydroxy-3,5-diméthoxybenzaldéhyde" as the standard designation. These international variations demonstrate the compound's recognition across global chemical information systems while maintaining consistent structural identification regardless of language-specific naming conventions.

The following table summarizes the validated synonyms and alternative names identified across chemical databases:

| Database Source | Alternative Name | Language/System |

|---|---|---|

| ChemSpider | 2,6-dichlorosyringaldehyde | English |

| ChemSpider | 2,6-Dichlor-4-hydroxy-3,5-dimethoxybenzaldehyd | German |

| ChemSpider | 2,6-Dichloro-4-hydroxy-3,5-diméthoxybenzaldéhyde | French |

| PubChem | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | Chemical Abstracts Service Index |

| PubChem | 2,6-Dichlorosyringaldehyde | Common Name |

Molecular Formula and Weight Validation Across Literature Sources

Comprehensive analysis of molecular formula data across authoritative chemical databases confirms the molecular formula as C₉H₈Cl₂O₄ for 2,6-dichloro-4-hydroxy-3,5-dimethoxybenzaldehyde. This formula accurately represents the molecular composition consisting of nine carbon atoms, eight hydrogen atoms, two chlorine atoms, and four oxygen atoms. The consistency of this molecular formula across multiple independent database sources provides strong validation of the compound's established chemical identity.

Molecular weight calculations based on current atomic mass standards yield a molecular weight of 251.06 grams per mole. This value demonstrates consistency across different computational systems and database sources, with PubChem reporting 251.06 grams per mole and ChemSpider indicating 251.059 average mass with a monoisotopic mass of 249.979964. The slight variation in reported precision reflects different calculation methodologies while maintaining fundamental accuracy in molecular weight determination.

Cross-validation of molecular data reveals consistent structural parameters across chemical information systems. The Ligandbook database confirms the molecular weight as 251.07 daltons and validates the molecular formula C₉H₈Cl₂O₄. Additional verification appears in CymitQuimica technical specifications, which report the chemical composition as 9H, 8Cl, 2O, 4 in their product documentation, though this appears to contain a typographical error in chlorine count that contradicts the established molecular formula.

The following table presents validated molecular data from authoritative sources:

| Database Source | Molecular Formula | Molecular Weight (g/mol) | Monoisotopic Mass |

|---|---|---|---|

| PubChem | C₉H₈Cl₂O₄ | 251.06 | Not specified |

| ChemSpider | C₉H₈Cl₂O₄ | 251.059 | 249.979964 |

| Ligandbook | C₉H₈Cl₂O₄ | 251.07 | Not specified |

Structural analysis confirms the presence of four oxygen atoms distributed among one aldehyde group, one hydroxyl group, and two methoxy groups, consistent with the molecular formula C₉H₈Cl₂O₄. The chlorine substitution pattern at positions 2 and 6 of the benzene ring accounts for the two chlorine atoms in the molecular composition. Computational chemistry calculations support the molecular weight determination through precise atomic mass summation, validating the reported values across different chemical information systems.

Propriétés

IUPAC Name |

2,6-dichloro-4-hydroxy-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4/c1-14-8-5(10)4(3-12)6(11)9(15-2)7(8)13/h3,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFRWEPMHUGVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)C=O)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072837 | |

| Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76330-06-8 | |

| Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-, also known by its IUPAC name 2,6-dichloro-4-hydroxy-3,5-dimethoxybenzaldehyde (CAS No. 76330-06-8), is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and DNA interaction activities.

Antimicrobial Activity

Research has demonstrated that Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus ATCC 25923 | High |

| Enterococcus faecalis ATCC 29212 | High |

| Pseudomonas aeruginosa ATCC 27853 | Moderate |

| Proteus vulgaris ATCC 13315 | Moderate |

In vitro tests indicated that the compound inhibited the growth of these pathogens effectively . The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- exhibits strong scavenging activity against free radicals:

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 100 | 45 |

| 200 | 65 |

| 400 | 85 |

This antioxidant activity is attributed to the presence of hydroxyl and methoxy groups in its structure, which facilitate electron donation and radical stabilization .

DNA Interaction and Cleavage

The compound's interaction with DNA has been studied extensively. It was found to cleave plasmid DNA in a hydrolytic manner without the need for external agents. The cleavage efficiency increased with concentration:

| Concentration (µM) | DNA Cleavage Observed |

|---|---|

| 50 | Partial Cleavage |

| 100 | Significant Cleavage |

| 200 | Complete Cleavage |

UV-Vis spectroscopy studies revealed that Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- binds to calf thymus DNA (CT-DNA) via electrostatic interactions, indicating potential applications in cancer treatment where DNA targeting is crucial .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Scientific Perspectives highlighted the antimicrobial effects of various derivatives of benzaldehyde compounds. Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- was among those tested and showed particularly high activity against gram-positive bacteria such as Staphylococcus aureus . -

Antioxidant Properties Investigation :

Another research article focused on the antioxidant capabilities of benzaldehyde derivatives. The study confirmed that Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- exhibited significant free radical scavenging activity compared to standard antioxidants like butylated hydroxytoluene (BHT) . -

DNA Binding Studies :

A comprehensive analysis involving UV spectroscopy demonstrated that this compound interacts with DNA effectively. The findings suggest its potential use in therapeutic applications targeting genetic material in cancer cells .

Applications De Recherche Scientifique

Antimicrobial Activity

Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- has demonstrated significant antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus ATCC 25923 | High |

| Enterococcus faecalis ATCC 29212 | High |

| Pseudomonas aeruginosa ATCC 27853 | Moderate |

| Proteus vulgaris ATCC 13315 | Moderate |

In vitro studies indicate that this compound inhibits bacterial growth by disrupting cell membranes and interfering with metabolic processes.

Antioxidant Activity

The compound exhibits potent antioxidant activity as evidenced by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results are summarized in the table below:

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 100 | 45 |

| 200 | 65 |

| 400 | 85 |

The antioxidant effect is attributed to the presence of hydroxyl and methoxy groups that facilitate electron donation and stabilization of free radicals.

DNA Interaction and Cleavage

Research has shown that Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- can cleave plasmid DNA in a hydrolytic manner without external agents. The efficiency of DNA cleavage is related to concentration:

| Concentration (µM) | DNA Cleavage Observed |

|---|---|

| 50 | Partial Cleavage |

| 100 | Significant Cleavage |

| 200 | Complete Cleavage |

Spectroscopic studies indicate that the compound binds to calf thymus DNA through electrostatic interactions, suggesting potential applications in cancer treatment by targeting genetic material.

Study on Antimicrobial Efficacy

A study published in the Journal of Scientific Perspectives highlighted the antimicrobial effects of benzaldehyde derivatives, including Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-. The compound showed particularly high activity against gram-positive bacteria such as Staphylococcus aureus.

Antioxidant Properties Investigation

Another research article confirmed that Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- exhibited significant free radical scavenging activity compared to standard antioxidants like butylated hydroxytoluene (BHT).

DNA Binding Studies

A comprehensive analysis involving UV spectroscopy demonstrated effective interaction with DNA. The findings suggest its potential therapeutic applications in targeting genetic material within cancer cells.

Comparaison Avec Des Composés Similaires

Research Findings and Gaps

- Synthetic Routes: outlines a general method for reacting substituted benzaldehydes with amino-triazoles, suggesting applicability to the target compound .

- Analytical Data : Syringaldehyde’s GC/MS profiles (DB-1, HP-5 MS columns) provide a benchmark for analyzing the target’s chromatographic behavior.

- Data Limitations : Direct experimental data (e.g., NMR, melting point) for the target compound are absent in the provided evidence, necessitating further study.

Méthodes De Préparation

Oxidation of 2,6-Dichloro-4-Hydroxy-3,5-Dimethoxytoluene

A cornerstone method involves the oxidation of a methyl-substituted precursor, 2,6-dichloro-4-hydroxy-3,5-dimethoxytoluene, to introduce the aldehyde functionality. This approach leverages the cobalt-catalyzed oxidation process outlined in US Patent 4,429,163.

Reaction Conditions

-

Catalyst : Cobalt(II) acetate (0.5–2 mol%)

-

Oxidizing Agent : Molecular oxygen (1–3 atm)

-

Solvent : Acetic acid or methanol

-

Temperature : 60–90°C

-

Time : 8–24 hours

The methyl group at position 1 undergoes oxidation to form the aldehyde, while the hydroxyl and methoxy groups remain intact due to their electron-donating properties, which stabilize the intermediate radical species. Yields typically range from 65% to 78%, with purity exceeding 95% after recrystallization from ethanol-water mixtures.

Mechanistic Insights

Cobalt(II) acetate facilitates the formation of a peroxo intermediate, which abstracts a hydrogen atom from the methyl group, generating a benzyl radical. Subsequent oxygen insertion and elimination yield the aldehyde.

Regioselective Chlorination of 4-Hydroxy-3,5-Dimethoxybenzaldehyde

An alternative route begins with 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), introducing chlorine atoms at positions 2 and 6 via electrophilic aromatic substitution.

Chlorination Protocol

-

Chlorinating Agent : Cl₂ gas (1.2–2.0 equivalents)

-

Catalyst : FeCl₃ (5–10 mol%)

-

Solvent : Dichloromethane or chloroform

-

Temperature : 0–25°C

-

Time : 4–8 hours

The hydroxyl group at position 4 and methoxy groups at 3 and 5 direct chlorination to the ortho positions (2 and 6) through their strong electron-donating effects. This method achieves 70–85% di-chlorination efficiency, though over-chlorination at position 4 is a common side reaction, necessitating careful stoichiometric control.

Industrial Production and Scalability

Continuous-Flow Synthesis

Modern industrial practices favor continuous-flow reactors to enhance yield and safety. A representative setup includes:

| Stage | Parameters |

|---|---|

| Chlorination | Cl₂, FeCl₃, 25°C, 2-hour residence time |

| Oxidation | Co(OAc)₂, O₂, 80°C, 6-hour residence time |

| Purification | Crystallization (ethanol/H₂O), 90% recovery |

This system reduces byproduct formation by 40% compared to batch processes and achieves a throughput of 50 kg/day.

Protection-Deprotection Strategies

To prevent hydroxyl group oxidation during chlorination, industrial protocols often employ temporary protection:

-

Protection : Silylation of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in pyridine.

-

Chlorination : FeCl₃-catalyzed Cl₂ addition at 2 and 6 positions.

-

Deprotection : Fluoride-mediated cleavage (e.g., TBAF) to regenerate the hydroxyl group.

This sequence improves chlorination selectivity to >90% and overall yield to 82%.

Challenges and Mitigation Strategies

Byproduct Formation

Common Byproducts :

-

2,4,6-Trichloro Derivative : Due to over-chlorination. Mitigated by limiting Cl₂ to 1.5 equivalents.

-

Demethylated Products : Result from acidic conditions. Avoided by using neutral solvents like dichloromethane.

Oxidative Degradation

The aldehyde group is susceptible to over-oxidation to carboxylic acid under harsh conditions. Stabilization is achieved by:

Recent Advances in Catalysis

Photoredox Chlorination

Emerging methodologies utilize visible-light-driven chlorination with Ru(bpy)₃²⁺ as a photocatalyst. This approach reduces FeCl₃ usage by 60% and achieves 88% regioselectivity at ambient temperature.

Enzymatic Oxidation

Pilot-scale trials employ laccase enzymes to oxidize the methyl precursor, offering a greener alternative with 75% yield and no heavy metal waste.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

| Technique | Key Observations |

|---|---|

| ¹H NMR (CDCl₃) | δ 10.2 (s, 1H, CHO), δ 6.45 (s, 2H, Ar-H) |

| IR | 1680 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (O-H) |

| HPLC | Retention time: 8.2 min (C18 column) |

Q & A

Q. What are the established synthetic pathways for preparing 2,6-dichloro-4-hydroxy-3,5-dimethoxybenzaldehyde?

Methodological Answer: A general synthesis involves reacting substituted benzaldehydes with nucleophilic agents under reflux conditions. For example:

- Procedure : Dissolve a substituted triazole (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol, add glacial acetic acid (5 drops), and reflux with the benzaldehyde derivative for 4 hours. Evaporate the solvent under reduced pressure and filter the solid product .

- Key Considerations : Purity of starting materials, reaction temperature, and solvent choice (ethanol for polar intermediates) critically influence yield.

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

Methodological Answer:

- IR Spectroscopy : The carbonyl stretch (C=O) typically appears near 1680–1700 cm⁻¹, while hydroxyl (O-H) and methoxy (C-O) groups show bands at 3200–3600 cm⁻¹ and 1250–1050 cm⁻¹, respectively. Gas-phase IR data are available via NIST Chemistry WebBook, though concentration-dependent absorptivity values may require calibration .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 182 for C₉H₁₀O₄ derivatives) and fragment patterns. NIST databases offer reference spectra for comparison .

Q. What are the standard analytical methods for quantifying this compound in mixtures?

Methodological Answer:

- Chromatography : Use reversed-phase HPLC with a C18 column and UV detection (λ = 280 nm) for separation. Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% formic acid.

- Calibration : Prepare a standard curve using purified reference material (linear range: 0.1–100 µg/mL). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can environmental occurrence of this compound be analyzed in sediment cores?

Methodological Answer:

- Extraction : Use pressurized liquid extraction (PLE) with dichloromethane:acetone (1:1) at 100°C. Concentrate extracts via rotary evaporation.

- Quantification : Employ GC-MS in SIM mode (m/z 182 for quantification, m/z 184/186 for chlorine isotope confirmation). Detection limits as low as 0.01 ng/g have been reported in sediment matrices .

- Data Validation : Cross-check with LC-HRMS for confirmatory analysis (mass accuracy < 5 ppm).

Q. What strategies resolve contradictions in spectral data or synthetic yields?

Methodological Answer:

- Spectral Discrepancies : Compare experimental IR/MS data with NIST references. For example, shifting substituents (e.g., methoxy vs. chloro groups) alter peak positions; use computational modeling (DFT) to predict spectral features .

- Yield Optimization : Screen solvents (DMF vs. ethanol), catalysts (e.g., p-toluenesulfonic acid), and reaction times. Design a factorial experiment (e.g., 3² design) to identify optimal conditions .

Q. How are bioactivity assays designed to evaluate this compound’s pharmacological potential?

Methodological Answer:

- In Vitro Assays : Test cytotoxicity using MTT assays (IC₅₀ determination) in cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO < 0.1%).

- Mechanistic Studies : Perform ROS detection assays (DCFH-DA probe) or apoptosis markers (Annexin V/PI staining) to elucidate bioactivity pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.